Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro-

Description

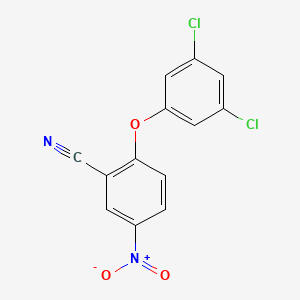

Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- is a substituted aromatic nitrile characterized by a benzonitrile backbone with a 3,5-dichlorophenoxy group at the 2-position and a nitro group at the 5-position. Notably, the closest structural analog referenced in the evidence is 2-(2,5-dichlorophenoxy)-5-nitro-benzonitrile (CAS 82674-06-4, InChIKey: YJIHUPFQDKCUAE-UHFFFAOYSA-N) . This discrepancy in substituent positions (3,5-dichloro vs. 2,5-dichloro) highlights the need for careful structural verification in comparative analyses.

Properties

CAS No. |

82674-08-6 |

|---|---|

Molecular Formula |

C13H6Cl2N2O3 |

Molecular Weight |

309.10 g/mol |

IUPAC Name |

2-(3,5-dichlorophenoxy)-5-nitrobenzonitrile |

InChI |

InChI=1S/C13H6Cl2N2O3/c14-9-4-10(15)6-12(5-9)20-13-2-1-11(17(18)19)3-8(13)7-16/h1-6H |

InChI Key |

QQLTXNQWBPBKDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- typically involves the reaction of 3,5-dichlorophenol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Sodium hydroxide, ethanol.

Major Products Formed

Reduction: 2-(3,5-dichlorophenoxy)-5-aminobenzonitrile.

Oxidation: Corresponding oxides of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing pharmaceuticals and agrochemicals.

Biology

- Biological Activity : Research has indicated potential biological activities of this compound. It has been studied for its interactions with biomolecules and its effects on cellular processes. Notably, it may influence enzyme activity or receptor interactions due to its nitro group.

Medicine

- Antiviral Properties : Benzonitrile derivatives have shown promise as antiviral agents. For instance, related compounds have been reported to inhibit picornavirus replication in vitro. The mechanism involves interference with early steps of virus-host cell interaction rather than direct virucidal action .

Data Table: Applications Overview

Case Studies

- Antiviral Activity Against Picornaviruses :

- Mechanism of Action :

Mechanism of Action

The mechanism of action of benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs and their properties based on the evidence:

Key Observations:

Substituent Position Effects: Chlorine Placement: The 2,5-dichlorophenoxy group in the benzonitrile analog likely induces different electronic and steric effects compared to a hypothetical 3,5-dichloro isomer. Nitro Group Influence: Nitro groups at the 5-position (as in the benzonitrile analog) or 3,3',5-positions (in benzophenones ) contribute to high melting points due to strong intermolecular interactions.

Functional Group Comparisons: Benzonitrile vs. Benzophenone: The nitrile group in benzonitrile derivatives may confer greater polarity compared to ketones like benzophenones, affecting solubility and reactivity . Nitro vs.

Synthetic Pathways: Nitration strategies used for 3,5-dinitro-A-methylbenzophenone (e.g., sequential nitration with HNO₃ ) could theoretically apply to synthesizing nitro-substituted benzonitriles.

Critical Notes and Limitations

Data Gaps : Physical properties (e.g., melting point, solubility) and biological activity data for the benzonitrile analog are absent, limiting a robust comparative analysis.

Substituent Impact : Positional differences in chlorine and nitro groups significantly alter molecular properties, underscoring the need for precise structural confirmation in future studies.

Biological Activity

Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antibacterial activity, and potential therapeutic applications.

- IUPAC Name : 2-(3,5-dichlorophenoxy)-5-nitrobenzonitrile

- Molecular Formula : C13H8Cl2N2O3

- Molecular Weight : 307.12 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity

- Antibacterial Properties

- Potential Therapeutic Applications

1. Cytotoxicity

A study evaluating the cytotoxic effects of various benzonitrile herbicides, including derivatives similar to 2-(3,5-dichlorophenoxy)-5-nitro-, indicated that these compounds exhibit varying degrees of cytotoxicity against human cell lines. Specifically, the metabolites of benzonitrile herbicides were tested on HepG2 (liver) and HEK293T (kidney) cell lines. The results showed that most metabolites had less than 20% inhibition at a concentration of 100 mg/L, with one metabolite exhibiting a notable inhibitory index of 56% on HepG2 cells after 48 hours .

| Compound | Cell Line | Concentration (mg/L) | Inhibition (%) |

|---|---|---|---|

| Benzonitrile Derivative | HepG2 | 100 | <20 |

| CHXAC (Metabolite) | HepG2 | 100 | 56 |

| Benzonitrile Derivative | HEK293T | 100 | <20 |

2. Antibacterial Properties

The nitro group present in the structure of benzonitrile derivatives is known to contribute significantly to their antibacterial activity. Nitro compounds have been extensively studied for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. Research indicates that the presence of nitro groups in similar compounds enhances their ability to inhibit bacterial growth by modulating intracellular mechanisms .

For example, a study found that nitro-containing molecules displayed potent activity against M. tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.78 μM . This suggests that compounds like benzonitrile, with similar structural features, may also possess significant antibacterial properties.

3. Potential Therapeutic Applications

The therapeutic potential of benzonitrile derivatives extends beyond antibacterial activity. The compound has shown promise in various studies related to cancer treatment and anti-inflammatory responses. For instance, nitrobenzene derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells . Moreover, compounds with similar structures have been effective in inhibiting enzymes related to inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities associated with nitro-substituted benzonitriles:

- Anticancer Activity : A derivative was found to inhibit cancer cell proliferation significantly in vitro.

- Anti-inflammatory Effects : Certain analogs demonstrated the ability to reduce inflammation markers in cell culture models.

- Antimicrobial Efficacy : The compound's structural components were linked to enhanced antimicrobial activity against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.